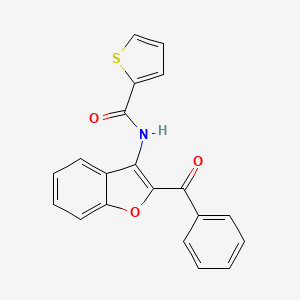![molecular formula C25H19BrN2O2S B15025238 4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate](/img/structure/B15025238.png)
4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that features a benzodiazole moiety, a sulfanyl group, and a bromobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzoates .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s benzodiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials, including polymers and nanomaterials.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The benzodiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol: This compound shares the benzodiazole moiety but lacks the sulfanyl and alkyne groups.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: This compound features a triazole ring instead of a benzodiazole ring.
Clemizole: An antihistaminic agent with a similar benzodiazole structure.
Uniqueness
The uniqueness of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate lies in its combination of a benzodiazole moiety, a sulfanyl group, and an alkyne group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H19BrN2O2S |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-(1-benzylbenzimidazol-2-yl)sulfanylbut-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C25H19BrN2O2S/c26-21-14-12-20(13-15-21)24(29)30-16-6-7-17-31-25-27-22-10-4-5-11-23(22)28(25)18-19-8-2-1-3-9-19/h1-5,8-15H,16-18H2 |
Clave InChI |
DAJNJYZFKJOENL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC#CCOC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine](/img/structure/B15025159.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025167.png)
![N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025172.png)
![2-[(2-Methylphenoxy)methyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B15025177.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B15025182.png)
![2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B15025185.png)
![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15025203.png)
![Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B15025215.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B15025219.png)
![(6Z)-6-(2-chlorobenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15025226.png)
![methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15025228.png)

![N-(2-methylpropyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15025243.png)
